molecular formula C11H12N4O2S B12921813 2-Sulfanilamido-6-methylpyrazine CAS No. 6298-35-7

2-Sulfanilamido-6-methylpyrazine

Cat. No.: B12921813
CAS No.: 6298-35-7
M. Wt: 264.31 g/mol
InChI Key: KZPZWCOQVNUUPU-UHFFFAOYSA-N
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Description

2-Sulfanilamido-6-methylpyrazine is a sulfonamide derivative with a molecular formula of C11H12N4O2S. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is a member of the pyrazine family, which is characterized by a nitrogen-containing heterocyclic ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanilamido-6-methylpyrazine typically involves the reaction of 2-amino-6-methylpyrazine with p-acetylaminobenzenesulfonyl chloride in the presence of pyridine. The reaction mixture is then hydrolyzed using hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanilamido-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazine derivatives .

Scientific Research Applications

2-Sulfanilamido-6-methylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfanilamido-6-methylpyrazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Comparison: 2-Sulfanilamido-6-methylpyrazine is unique due to its specific pyrazine ring structure, which imparts distinct chemical properties and biological activities. Compared to sulfamerazine and sulfamethoxazole, it has a different spectrum of antibacterial activity and may be more effective against certain bacterial strains .

Properties

CAS No.

6298-35-7

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-amino-N-(6-methylpyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N4O2S/c1-8-6-13-7-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

KZPZWCOQVNUUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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